d-Tryptophan, 1,1-dimethylethyl ester
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Overview
Description
d-Tryptophan, 1,1-dimethylethyl ester: is a derivative of d-tryptophan, an essential amino acid. This compound is characterized by the presence of a 1,1-dimethylethyl ester group attached to the tryptophan molecule. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Tryptophan, 1,1-dimethylethyl ester typically involves the esterification of d-tryptophan. One common method is the reaction of d-tryptophan with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: d-Tryptophan, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, d-Tryptophan, 1,1-dimethylethyl ester is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It helps in understanding the role of tryptophan derivatives in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of d-Tryptophan, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It is known to interact with enzymes involved in the synthesis and metabolism of neurotransmitters. The compound can modulate the activity of these enzymes, thereby influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
d-Tryptophan: The parent compound without the ester group.
l-Tryptophan: The l-stereoisomer of tryptophan.
d-Tryptophan methyl ester: A similar ester derivative with a methyl group instead of a 1,1-dimethylethyl group.
Uniqueness: d-Tryptophan, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts different chemical properties and reactivity compared to other tryptophan derivatives. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m1/s1 |
InChI Key |
BCIXAFNTAKZNCN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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